4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioate compounds, depending on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-5-(3-difluoromethyl-5-methyl-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives
Uniqueness
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Additionally, the combination of the cyclopropyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H5ClF3N3O2S |
---|---|
Molecular Weight |
275.64 g/mol |
IUPAC Name |
4-cyclopropyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClF3N3O2S/c7-16(14,15)5-12-11-4(6(8,9)10)13(5)3-1-2-3/h3H,1-2H2 |
InChI Key |
UPUMIXPUVLJCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.